4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid, commonly known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPPB is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
MPPB works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer growth. MPPB binds to the active site of COX-2 and prevents it from carrying out its normal function, leading to a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that MPPB can reduce inflammation and cancer growth in animal models. MPPB has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, MPPB has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One advantage of MPPB is its low toxicity profile, which makes it a promising candidate for further research and development. However, one limitation is the low yield of MPPB through current synthesis methods, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research on MPPB, including:
1. Further studies on the mechanism of action of MPPB and its potential applications in the treatment of cancer and inflammatory diseases.
2. Development of more efficient synthesis methods for MPPB to increase yield and reduce costs.
3. Exploration of the potential use of MPPB as a diagnostic tool for cancer.
4. Investigation of the potential use of MPPB in combination with other drugs for enhanced therapeutic effects.
Conclusion:
MPPB is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. Its mechanism of action, physiological effects, and potential applications in the treatment of cancer and inflammatory diseases have been extensively studied. However, further research is needed to fully understand the potential of MPPB and to develop more efficient synthesis methods.
Scientific Research Applications
MPPB has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that MPPB can inhibit the growth of cancer cells and reduce inflammation in animal models. MPPB has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and be detected using imaging techniques.
properties
IUPAC Name |
4-[4-[(4-methoxycarbonylbenzoyl)amino]pyrazol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-16(23)12-6-4-11(5-7-12)15(22)18-13-9-17-19(10-13)8-2-3-14(20)21/h4-7,9-10H,2-3,8H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJDBHPIIHONQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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